(Thiophen-3-ylmethyl)hydrazine dihydrochloride CAS number and molecular weight
(Thiophen-3-ylmethyl)hydrazine dihydrochloride CAS number and molecular weight
The following technical guide provides an in-depth analysis of (Thiophen-3-ylmethyl)hydrazine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.
High-Purity Heterocyclic Precursor for Drug Discovery
Chemical Identity & Physical Properties[1][2][3][4][5]
(Thiophen-3-ylmethyl)hydrazine dihydrochloride is a specialized hydrazine derivative used primarily as a scaffold in the synthesis of bioactive heterocycles. It combines the bioisosteric properties of the thiophene ring with the reactive versatility of a hydrazine moiety, stabilized as a dihydrochloride salt to prevent oxidation and improve shelf-life.
Core Data Table[6]
| Property | Specification |
| Compound Name | (Thiophen-3-ylmethyl)hydrazine dihydrochloride |
| CAS Number | 1803585-46-7 (Dihydrochloride specific)Note: 1427454-16-7 often refers to the general hydrochloride form. |
| Molecular Formula | C₅H₁₀Cl₂N₂S (Salt Form) / C₅H₈N₂S (Free Base) |
| Molecular Weight | 201.12 g/mol (Dihydrochloride)128.19 g/mol (Free Base) |
| Structure | Thiophene ring substituted at the 3-position with a hydrazinomethyl group ( |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene). |
| Melting Point | >200°C (Decomposition typical for hydrazine salts) |
Synthesis & Manufacturing Protocol
The synthesis of (Thiophen-3-ylmethyl)hydrazine is typically achieved via nucleophilic substitution on a halomethyl thiophene precursor. The dihydrochloride salt is preferred for isolation due to the instability of free alkyl hydrazines, which are prone to air oxidation.
Experimental Workflow
Precursor: 3-(Chloromethyl)thiophene (CAS: 2746-23-8).
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Nucleophilic Substitution: The 3-(chloromethyl)thiophene is treated with a large excess of hydrazine hydrate (5–10 equivalents). The excess is critical to prevent poly-alkylation (formation of bis(thiophen-3-ylmethyl)hydrazine).
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Extraction: The free base is extracted into an organic solvent (e.g., dichloromethane) after basification.
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Salt Formation: Hydrogen chloride gas (anhydrous) is bubbled through the organic layer, or a solution of HCl in dioxane/ether is added.
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Precipitation: The dihydrochloride salt precipitates immediately, is filtered, and washed with cold ether to remove unreacted precursors.
Reaction Pathway Diagram[7]
Figure 1: Synthetic route from chloromethyl thiophene to the stable dihydrochloride salt.
Applications in Drug Discovery[8][9]
This compound serves as a "linchpin" intermediate. The hydrazine moiety acts as a dinucleophile, allowing for the rapid construction of nitrogen-containing heterocycles.
Pyrazole Synthesis (Kinase Inhibitors)
Reaction with 1,3-diketones or
Hydrazone Formation (Fragment-Based Screening)
Condensation with diverse aldehydes creates stable hydrazones. These are often used in fragment-based drug discovery (FBDD) to probe sub-pockets in enzymes. The thiophene moiety provides a unique vector for
Bioisosterism Strategy
In medicinal chemistry, replacing a benzyl group with a thiophen-3-ylmethyl group is a classic bioisosteric replacement.
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Metabolic Stability: Thiophene is susceptible to oxidation (S-oxidation), offering a different metabolic profile than the phenyl ring.
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Geometry: The bond angle of thiophene (C-S-C is ~92°) alters the vector of substituents compared to the hexagonal benzene ring, potentially improving fit in a binding pocket.
Utilization Logic Map
Figure 2: Divergent synthesis pathways utilizing the hydrazine core for library generation.
Handling, Stability, and Safety
Stability Profile
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Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
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Oxidation: The free base form is unstable and will oxidize to the azo or hydrazone derivatives upon exposure to air. Always generate the free base in situ immediately prior to reaction.
Safety Protocols (MSDS Summary)
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Acute Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. Handle with extreme caution.
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Skin/Eye: Causes severe skin burns and eye damage (due to HCl acidity and hydrazine reactivity).
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PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a fume hood are mandatory.
References
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BLD Pharm. (2024). Product Analysis: (Thiophen-3-ylmethyl)hydrazine dihydrochloride (CAS 1803585-46-7). Retrieved from
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ChemicalBook. (2023). Chemical Properties of (Thiophen-3-ylmethyl)hydrazine hydrochloride. Retrieved from
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PubChem. (2024). Compound Summary: 3-(Chloromethyl)thiophene (Precursor). Retrieved from
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Gewald, K. (1965). Heterocyclic synthesis involving thiophene derivatives. Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for thiophene functionalization).[1]
